[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride
Overview
Description
“[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride” is a chemical compound with the molecular formula C10H11Cl2FN2S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride” can be represented by the SMILES stringFC1=CC=C(C=C1)C2=CSC(CN)=N2
. The InChI code for this compound is 1S/C10H9FN2S/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2
.
Scientific Research Applications
Antiviral Applications
The thiazolyl methanamine derivative has shown promise in antiviral research. Compounds with similar structures have been reported to inhibit influenza A and Coxsackie B4 virus, suggesting potential utility in treating viral infections .
Anti-inflammatory and Anticancer Activities
Indole derivatives, which share structural similarities with thiazolyl methanamine, have been found to possess anti-inflammatory and anticancer activities. This compound could be explored for its efficacy in these areas, potentially leading to new therapeutic agents .
Antimicrobial and Antitubercular Effects
The bioactive nature of thiazolyl methanamine derivatives suggests they could be effective against various bacterial infections, including tuberculosis. Research could focus on synthesizing new derivatives and testing their antimicrobial potency .
Antidiabetic Potential
Thiazole compounds have been used in the treatment of type 2 diabetes. The subject compound could be investigated for its antidiabetic properties, possibly contributing to the development of new diabetes medications .
Neuroprotective and Cognitive Enhancer
Research on similar compounds has indicated potential applications in neuroprotection and cognitive enhancement. This could lead to studies on the effects of thiazolyl methanamine on cognitive disorders and its use as a cognitive enhancer.
Plant Growth Regulation
Indole derivatives are known to influence plant growth, with indole-3-acetic acid being a prime example. The compound could be studied for its effects on plant hormone regulation and agricultural applications .
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of [4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would need to be investigated through detailed biochemical and pharmacological studies.
properties
IUPAC Name |
[4-(2-fluorophenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S.2ClH/c11-8-4-2-1-3-7(8)9-6-14-10(5-12)13-9;;/h1-4,6H,5,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRNTXYMPAAZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CN)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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